2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate
Overview
Description
Compounds similar to “2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate” are often used as linkers in bioconjugation applications . They typically contain an NHS ester and a maleimide . The NHS group can be easily displaced by amine-containing molecules, while maleimide is a thiol-specific covalent linker used to label reduced cysteines in proteins .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using optimized coupling reactions .Molecular Structure Analysis
The molecular structure of such compounds typically includes an NHS ester and a maleimide . These functional groups allow the compound to react with amine-containing molecules and reduced cysteines in proteins, respectively .Chemical Reactions Analysis
As mentioned earlier, the NHS group in these compounds can react with amine-containing molecules, and the maleimide group can react with reduced cysteines in proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary. For example, “2,5-dioxopyrrolidin-1-yl 1- (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oate” has a molecular weight of 513.5 .Scientific Research Applications
Electropolymerization and Sensor Development
Compounds with dioxopyrrolidin and pyrrolidinyl motifs have been explored for their electropolymerization capabilities and sensor development. For example, the synthesis and electropolymerization of new monomers bearing ethylenedioxy-substituted terthiophene and quinoxaline moieties have been investigated, highlighting their potential in creating fluorescent polymers for ion sensing, particularly for metal cations like Fe3+ ions due to their specific interaction and fluorescence quenching properties (Carbas et al., 2012).
Selective Extraction and Separation Processes
Derivatives similar to "2,5-Dioxopyrrolidin-1-yl 7-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)heptanoate" have been used in selective extraction processes. For instance, studies on 2,6-ditriazolyl- and 2,6,-ditriazinylpyridines have demonstrated their efficiency in extracting Am(III) over Eu(III) from acidic solutions, showing potential applications in selective metal separation and nuclear waste management (Kolarik et al., 1999).
Synthesis of Complex Heterocycles
The chemical architecture of "this compound" suggests its potential utility in the synthesis of complex heterocyclic compounds. Research in this area focuses on generating novel compounds with potential therapeutic properties. For example, the synthesis of spiro[pyrrolidine-3, 3´-oxindole] compounds has shown significant anti-breast cancer activity, demonstrating the role of complex heterocycles in drug discovery and development (Hati et al., 2016).
Biomimetic Electron Transfer
Compounds containing pyrrolidinyl groups have been utilized in biomimetic studies, particularly in mimicking electron transfer processes similar to those in natural photosynthetic systems. A study on perylene-based analogues of chlorophyll a, incorporating pyrrolidinyl groups, highlights their potential in designing artificial photosynthetic systems, emphasizing their redox properties and the ability to act as electron donors or acceptors (Lukas et al., 2002).
Mechanism of Action
Target of Action
The primary target of this compound is proteins, specifically those containing lysine residues . The compound can react with these proteins, leading to modifications of the lysine residues .
Mode of Action
The compound acts as a protein crosslinker . It reacts with a monoclonal anti-horseradish peroxidase IgG antibody (anti-HRP) to modify lysine residues . This modification can alter the function of the protein, potentially leading to changes in cellular processes.
Biochemical Pathways
For instance, it has been shown to enhance cell-specific productivity in certain contexts .
Pharmacokinetics
It has been noted that the compound has high metabolic stability on human liver microsomes . This suggests that it may have a relatively long half-life in the body, potentially leading to sustained effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as a protein crosslinker. By modifying lysine residues on proteins, it could potentially alter protein function, disrupt protein-protein interactions, or impact protein stability. In one study, it was found to increase monoclonal antibody production in a Chinese hamster ovary cell culture .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. For instance, the pH of the environment could impact the compound’s ability to react with proteins Additionally, the presence of other molecules in the environment could potentially interfere with the compound’s activity
Future Directions
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 7-(2,5-dioxopyrrol-1-yl)heptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c18-11-6-7-12(19)16(11)10-4-2-1-3-5-15(22)23-17-13(20)8-9-14(17)21/h6-7H,1-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQSYICCJSBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616574 | |
Record name | 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724721-93-1 | |
Record name | 1-{7-[(2,5-Dioxopyrrolidin-1-yl)oxy]-7-oxoheptyl}-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50616574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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